An In-depth Technical Guide to 8-(Trifluoromethyl)quinoline-5-carboxylic acid
An In-depth Technical Guide to 8-(Trifluoromethyl)quinoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(Trifluoromethyl)quinoline-5-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto the quinoline scaffold can profoundly influence the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to various biological targets.[1][2] This technical guide provides a comprehensive overview of the chemical properties of 8-(Trifluoromethyl)quinoline-5-carboxylic acid, including its structure, predicted spectroscopic data, solubility, and key reactivity. Furthermore, this guide outlines detailed, field-proven methodologies for its synthesis, purification, and characterization, offering valuable insights for researchers working with this and related compounds.
Introduction: The Significance of Trifluoromethylquinolines
The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The strategic introduction of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, increase its lipophilicity to improve membrane permeability, and alter its electronic properties to modulate receptor binding interactions.[1][2] Specifically, the 8-(trifluoromethyl) and 5-carboxylic acid substitution pattern of the quinoline core presents a unique combination of electron-withdrawing and hydrogen-bonding functionalities, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials.[1][5]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 253787-47-2 | [6] |
| Molecular Formula | C₁₁H₆F₃NO₂ | [6] |
| Molecular Weight | 241.17 g/mol | [6] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | [7][8][9] |
| Predicted pKa | ~3-4 (for the carboxylic acid) | General knowledge of carboxylic acids |
Spectroscopic Characterization: A Predictive and Practical Guide
Due to the absence of published experimental spectra, this section provides predicted spectroscopic data and detailed protocols for acquiring and interpreting the necessary spectra for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
-
~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with D₂O.
-
~9.0-9.2 ppm (d, 1H): Proton at position 2 of the quinoline ring.
-
~8.5-8.7 ppm (d, 1H): Proton at position 4 of the quinoline ring.
-
~8.0-8.4 ppm (m, 2H): Protons at positions 6 and 7 of the quinoline ring.
-
~7.8-8.0 ppm (dd, 1H): Proton at position 3 of the quinoline ring.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):
-
~166 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~150-155 ppm: Quaternary carbons of the quinoline ring.
-
~120-145 ppm: Aromatic carbons of the quinoline ring.
-
~120-125 ppm (q, J ≈ 270-280 Hz): Trifluoromethyl carbon (-CF₃).
Predicted ¹⁹F NMR Spectrum (in DMSO-d₆):
-
A singlet is expected in the typical range for a -CF₃ group on an aromatic ring.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of 8-(Trifluoromethyl)quinoline-5-carboxylic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure. Two-dimensional NMR experiments such as COSY and HSQC can be used to further confirm assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted FT-IR Spectrum (ATR):
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.
-
~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
-
~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.
-
~1300-1100 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl group.
Experimental Protocol: FT-IR Spectroscopic Analysis
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values to confirm the presence of the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
-
M⁺ at m/z 241: The molecular ion peak.
-
[M-45]⁺ at m/z 196: Loss of the carboxyl group (-COOH).
-
[M-69]⁺ at m/z 172: Loss of the trifluoromethyl group (-CF₃).
Predicted Mass Spectrum (Electrospray Ionization - ESI):
-
[M+H]⁺ at m/z 242: In positive ion mode.
-
[M-H]⁻ at m/z 240: In negative ion mode.
Experimental Protocol: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern, which can provide further structural confirmation.[10]
Synthesis and Reactivity
While a specific, optimized synthesis for 8-(Trifluoromethyl)quinoline-5-carboxylic acid is not widely published, established methods for quinoline synthesis can be adapted. The Combes and Pfitzinger syntheses are two classical and versatile methods.
Proposed Synthetic Pathways
A. Modified Combes Synthesis:
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[11][12] For the synthesis of the target molecule, a plausible route would involve the reaction of 3-amino-2-(trifluoromethyl)benzoic acid with a suitable three-carbon synthon that can form the quinoline ring.
Caption: Proposed Modified Combes Synthesis Workflow.
B. Pfitzinger Reaction:
The Pfitzinger reaction is another powerful method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[13][14][15][16] A multi-step synthesis starting from a substituted isatin could potentially yield the desired product.
Key Reactivity
-
Carboxylic Acid Group: The carboxylic acid at the 5-position can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. This functionality is key for derivatization in drug discovery programs.
-
Quinoline Ring: The quinoline ring is an electron-deficient aromatic system. It is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution, particularly at positions 2 and 4, if appropriately activated.
-
Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group, which deactivates the quinoline ring towards electrophilic attack. It is also highly stable and generally unreactive under common organic reaction conditions.[1]
Potential Applications in Drug Discovery and Materials Science
Derivatives of trifluoromethylquinolines have shown a wide range of biological activities, including:
-
Anticancer: Some trifluoromethylquinoline derivatives have demonstrated cytotoxicity against various cancer cell lines.[5]
-
Antimalarial: The quinoline core is famous for its antimalarial properties, and fluorinated analogs are of great interest for overcoming drug resistance.[2][3]
-
Antiviral and Antibacterial: The quinoline scaffold is present in many antibacterial and antiviral agents.[4]
The unique electronic properties conferred by the trifluoromethyl group also make this class of compounds interesting for applications in materials science, such as in the development of novel organic light-emitting diodes (OLEDs) and sensors.
Caption: Potential Application Pathways.
Detailed Experimental Protocols
General Synthesis of a Quinoline-5-carboxylic Acid Derivative (Illustrative Example)
This protocol is a general representation of a Combes-type synthesis and would require optimization for the specific target molecule.
-
Reaction Setup: To a solution of the appropriately substituted aniline (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the β-dicarbonyl compound (1.1 equivalents).
-
Acid Catalysis: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent or by column chromatography.
Safety and Handling
-
8-(Trifluoromethyl)quinoline-5-carboxylic acid should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
Conclusion
8-(Trifluoromethyl)quinoline-5-carboxylic acid is a promising scaffold for the development of new pharmaceuticals and functional materials. While detailed experimental data is currently limited, this guide provides a solid foundation of predicted properties and established methodologies for its synthesis and characterization. The unique combination of the quinoline core, a trifluoromethyl group, and a carboxylic acid functionality offers a rich platform for chemical exploration and innovation.
References
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Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
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JOCPR. (2010). Application of pfitzinger reaction in. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
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